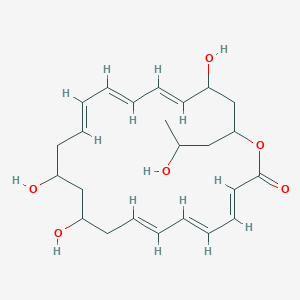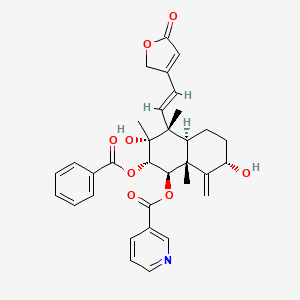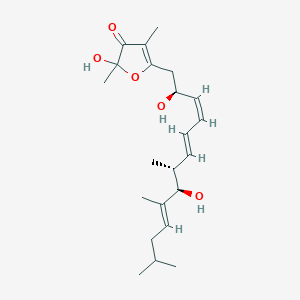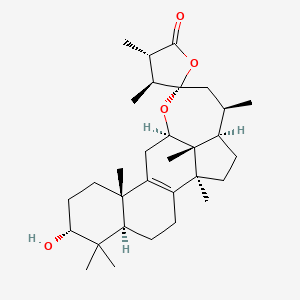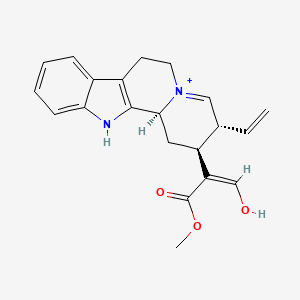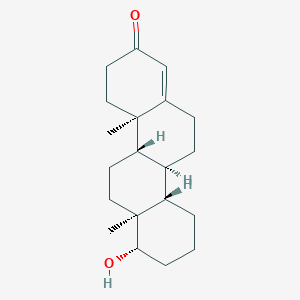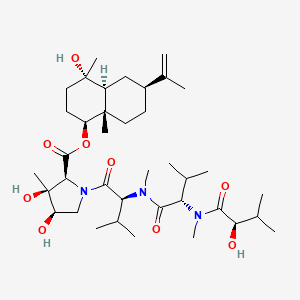
Depsilairdin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Depsilairdin is a natural product found in Leptosphaeria maculans with data available.
Scientific Research Applications
Chemical Structure and Phytotoxicity
Depsilairdin, a highly selective phytotoxin, has been subject to research due to its unique chemical structure and selective toxicity towards certain plant species. It is produced by the plant pathogenic fungus Leptosphaeriamaculans/Phoma lingam. Research has revealed its unusual chemical structure using NMR spectral data and X-ray crystallography. The absolute configuration of depsilairdin was established through chemical degradation and synthesis of specific stereoisomers. Notably, depsilairdin exhibits strong phytotoxicity only on brown mustard leaves, highlighting its host-selective nature (Pedras, Chumala, & Quail, 2004).
Total Synthesis and Host-Selectivity
The total synthesis of depsilairdin was accomplished, marking a significant milestone in understanding its biological activity. This synthesis involved extending a protected derivative of a previously unknown amino acid, followed by esterification with lairdinol A. This process highlighted the importance of the specific amino acid residue in depsilairdin for its host-selective toxicity towards brown mustard. This research also developed non-toxic analogues to depsilairdin, which could be important in further studying its biological mechanisms and potential applications (Ward & Pardeshi, 2010).
Depsipeptide Research Developments
Depsipeptides, a class of compounds that includes depsilairdin, have been extensively studied for their diverse biological activities. These compounds, composed of hydroxy and amino acids linked by amide and ester bonds, show promising therapeutic potentials, including anticancer, antibacterial, antiviral, antifungal, and anti-inflammatory properties. Depsilairdin, as part of this class, contributes to the broader understanding of depsipeptides' therapeutic potential and their mechanisms of action (Ballard, Yu, & Wang, 2002).
properties
Product Name |
Depsilairdin |
|---|---|
Molecular Formula |
C38H65N3O9 |
Molecular Weight |
707.9 g/mol |
IUPAC Name |
[(1S,4S,4aS,6S,8aS)-4-hydroxy-4,8a-dimethyl-6-prop-1-en-2-yl-1,2,3,4a,5,6,7,8-octahydronaphthalen-1-yl] (2S,3S,4R)-3,4-dihydroxy-1-[(2S)-2-[[(2S)-2-[[(2R)-2-hydroxy-3-methylbutanoyl]-methylamino]-3-methylbutanoyl]-methylamino]-3-methylbutanoyl]-3-methylpyrrolidine-2-carboxylate |
InChI |
InChI=1S/C38H65N3O9/c1-20(2)24-14-16-36(9)25(18-24)37(10,48)17-15-27(36)50-35(47)31-38(11,49)26(42)19-41(31)33(45)29(22(5)6)39(12)32(44)28(21(3)4)40(13)34(46)30(43)23(7)8/h21-31,42-43,48-49H,1,14-19H2,2-13H3/t24-,25-,26+,27-,28-,29-,30+,31+,36-,37-,38+/m0/s1 |
InChI Key |
IWUVZHGEHIQGEQ-MKBQXPHDSA-N |
Isomeric SMILES |
CC(C)[C@@H](C(=O)N1C[C@H]([C@@]([C@H]1C(=O)O[C@H]2CC[C@]([C@@H]3[C@@]2(CC[C@@H](C3)C(=C)C)C)(C)O)(C)O)O)N(C)C(=O)[C@H](C(C)C)N(C)C(=O)[C@@H](C(C)C)O |
Canonical SMILES |
CC(C)C(C(=O)N1CC(C(C1C(=O)OC2CCC(C3C2(CCC(C3)C(=C)C)C)(C)O)(C)O)O)N(C)C(=O)C(C(C)C)N(C)C(=O)C(C(C)C)O |
synonyms |
depsilairdin |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



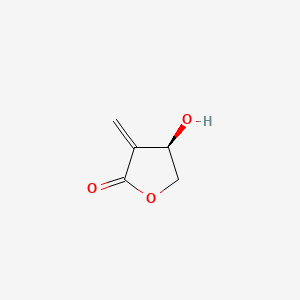
![5H-pyrido[3,2-a]phenoxazin-5-one](/img/structure/B1247821.png)
![4-[(E)-dec-3-enyl]phenol](/img/structure/B1247822.png)
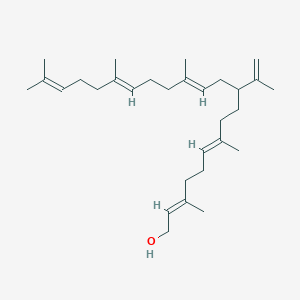
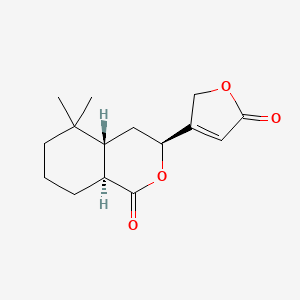
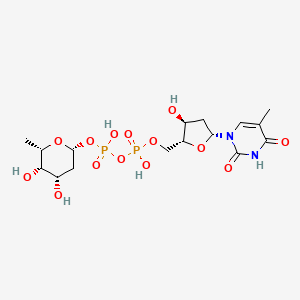
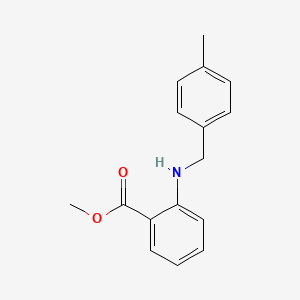
![(3S,6S,9S,12S,15S,18S,21S,24S,30S,33S)-30-ethyl-33-[(1R,2R,4E)-1-hydroxy-2-methylhepta-4,6-dienyl]-1,4,7,10,12,15,19,25,28-nonamethyl-6,9,18,24-tetrakis(2-methylpropyl)-3,21-di(propan-2-yl)-1,4,7,10,13,16,19,22,25,28,31-undecazacyclotritriacontane-2,5,8,11,14,17,20,23,26,29,32-undecone](/img/structure/B1247831.png)
